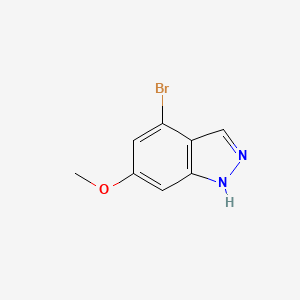

4-Bromo-6-methoxy-1H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-1H-indazole is a derivative indazole which has a heterocyclic structure made up of benzene and pyrazole rings . It is used as a pharmaceutical intermediate for the preparation of dual inhibitors of the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways .

Synthesis Analysis

The synthesis of 1H-indazoles has been explored in recent years with various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

4-Bromo-1H-indazole is a derivative indazole which has a heterocyclic structure made up of benzene and pyrazole rings . The compound crystallizes in a monoclinic crystal system with a space group of P 2 1 / n .Chemical Reactions Analysis

The synthesis of 1H-indazoles involves various chemical reactions including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-6-methoxy-1H-indazole include a molecular weight of 227.06 , a boiling point of 360.9±22.0 °C , and a density of 1.678±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

4-Bromo-6-methoxy-1H-indazole: has shown promise in anticancer research. It has been evaluated for its potential to inhibit the viability of various human cancer cell lines, including liver, breast, and leukemia cells. The compound’s ability to interfere with cancer cell proliferation makes it a candidate for further investigation as a therapeutic agent .

Antiangiogenic Potential

This compound has also been studied for its antiangiogenic properties, which is the process of inhibiting the growth of new blood vessels. It is particularly crucial in cancer treatment as it can potentially starve tumors of nutrients and oxygen, hindering their growth .

Antioxidant Properties

In the realm of antioxidant research, 4-Bromo-6-methoxy-1H-indazole derivatives have been screened for their ability to scavenge free radicals. This is significant because oxidative stress is implicated in various diseases, including neurodegenerative disorders .

Synthesis of Indazole Derivatives

The compound serves as a key intermediate in the synthesis of a wide array of indazole derivatives. These derivatives have a broad spectrum of medicinal applications, such as antihypertensive, antidepressant, and antibacterial agents .

Inhibitors of Kinase Pathways

4-Bromo-6-methoxy-1H-indazole: is used in the preparation of dual inhibitors of the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways. These pathways are critical in cell signaling and are often dysregulated in diseases like cancer .

Antiproliferative Activities

The compound has been part of studies to prepare new N-phenyl-1H-indazole-1-carboxamides, which were evaluated for their antiproliferative activities against a panel of tumor cell lines derived from various cancer types .

Development of HIV Protease Inhibitors

Indazole-containing compounds, like 4-Bromo-6-methoxy-1H-indazole , are investigated for their potential use in producing HIV protease inhibitors. This application is vital in the ongoing fight against HIV/AIDS .

Serotonin Receptor Antagonists

Research into the development of serotonin receptor antagonists also utilizes indazole derivatives. These antagonists can play a role in treating neurological disorders by modulating serotonin levels in the brain .

Wirkmechanismus

Target of Action

4-Bromo-6-methoxy-1H-indazole is a type of indazole-containing heterocyclic compound . Indazole compounds have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazole compounds are known to inhibit, regulate, and/or modulate certain kinases, such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . This plays a role in the treatment of diseases induced by these kinases, such as cancer .

Biochemical Pathways

Indazole compounds are known to affect several biochemical pathways. For instance, they can inhibit the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways . These pathways are involved in cell growth, proliferation, and survival, and their inhibition can lead to the suppression of these processes, which is beneficial in the treatment of diseases like cancer .

Result of Action

The result of the action of 4-Bromo-6-methoxy-1H-indazole is likely to be the inhibition of the growth and proliferation of certain cells, given its potential role as an inhibitor of various kinases and biochemical pathways . This could make it useful in the treatment of diseases characterized by abnormal cell growth and proliferation, such as cancer .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-bromo-6-methoxy-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGWZLFBKVMEGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=NN2)C(=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646351 |

Source

|

| Record name | 4-Bromo-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885520-83-2 |

Source

|

| Record name | 4-Bromo-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)

![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)